8-(4-Chlorobenzenesulfonyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
Description
Historical Development and Evolution of Triazaspiro Compounds
The synthesis of triazaspiro compounds originated in the mid-20th century with the exploration of spirocyclic amines as bioactive agents. Early work focused on simpler spiro structures, such as 1,3,8-triazaspiro[4.5]decane-2,4-dione, which demonstrated foundational stability and reactivity profiles. By the 2000s, advancements in acylation and cyclization techniques enabled the incorporation of sulfonyl and sulfanyl groups, as seen in the synthesis of 4-aryl-1,3,7-triphenyl-8-oxa-1,2,6-triazaspiro[4.4]nona-2,6-dien-9-ones.
The evolution accelerated with the discovery of 1,3,8-triazaspiro[4.5]decane derivatives as mitochondrial permeability transition pore (mPTP) inhibitors, showcasing their potential in treating myocardial infarction. These breakthroughs underscored the scaffold’s capacity for structural diversification, leading to derivatives like 8-(4-chlorobenzenesulfonyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene, which integrates aryl sulfonyl and methyl sulfanyl substituents for enhanced target specificity.
Structural Classification within Medicinal Chemistry
Triazaspiro compounds are classified by their core ring systems and substituent patterns. The 1,4,8-triazaspiro[4.5]deca-1,3-diene scaffold features a spiro junction at position 8, connecting a piperidine-like ring to a triazine moiety. Key structural variations include:
The target compound’s structure includes a 4-chlorobenzenesulfonyl group at position 8, a methylsulfanyl group at position 2, and a phenyl group at position 3, optimizing steric and electronic interactions with biological targets.
Research Significance in Drug Discovery
Triazaspiro scaffolds are pivotal in addressing undruggable targets. For instance, 1,3,8-triazaspiro[4.5]decane derivatives inhibit mPTP opening, reducing apoptosis in myocardial cells during reperfusion injury. Similarly, 1,4,9-triazaspiro[5.5]undecan-2-one derivatives exhibit potent METTL3 inhibition, impacting RNA methylation pathways. These findings highlight the scaffold’s adaptability in modulating diverse biological processes, from mitochondrial function to epigenetic regulation.
The target compound’s benzenesulfonyl group enhances binding affinity to hydrophobic pockets, while the methylsulfanyl moiety improves metabolic stability, as evidenced by structure-activity relationship (SAR) studies. Such modifications align with trends in kinase inhibitor design, where sulfonyl groups mediate hydrogen bonding with catalytic lysine residues.
Spiro Ring System Architecture and Nomenclature
The spiro[4.5]decane system consists of two fused rings sharing a single atom (spiro carbon). In IUPAC nomenclature, the numbering begins at the spiro atom, with the smaller ring designated first. For 1,4,8-triazaspiro[4.5]deca-1,3-diene:
- Spiro carbon : Position 8.
- First ring : 4-membered triazine (positions 1, 2, 3, 4).
- Second ring : 6-membered piperidine derivative (positions 5, 6, 7, 8, 9, 10).
The “deca” designation indicates ten atoms in the entire system, while “diene” specifies two double bonds at positions 1-3. Substituents are assigned based on their proximity to the spiro center, with the 4-chlorobenzenesulfonyl group at position 8 ensuring maximal steric compatibility.
Properties
IUPAC Name |
8-(4-chlorophenyl)sulfonyl-3-methylsulfanyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S2/c1-27-19-18(15-5-3-2-4-6-15)22-20(23-19)11-13-24(14-12-20)28(25,26)17-9-7-16(21)8-10-17/h2-10H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFGHQKXWPRXIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)N=C1C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorobenzenesulfonyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene typically involves multi-step organic reactions. The process begins with the preparation of the core spirocyclic structure, followed by the introduction of the chlorobenzenesulfonyl and methylsulfanyl groups under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, thiols, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
8-(4-Chlorobenzenesulfonyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of sulfonamide derivatives as anticancer agents. For instance:
- A series of novel sulfonamide derivatives were synthesized and evaluated for their in vitro antitumor activity against various human tumor cell lines. The most effective compounds demonstrated significant cytotoxicity with GI50 values in the low micromolar range (1.9–3.0 μM) against cancer types such as lung, colon, and breast cancers .
Case Study: Evaluation Against NCI-60 Cell Line Panel
The National Cancer Institute (NCI) evaluated the anticancer activity of similar sulfonamide compounds against the NCI-60 cell line panel. The results indicated that modifications to the sulfonamide structure can enhance biological activity, suggesting that 8-(4-Chlorobenzenesulfonyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene could be a candidate for further development in anticancer therapy .
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. Research indicates that compounds with similar structures to This compound exhibit significant antibacterial activity against a range of pathogens.
Case Study: Synthesis of Antimicrobial Sulfonamides
A study focusing on the synthesis of various benzenesulfonamide derivatives reported their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The introduction of methylthio and chlorobenzene groups was found to enhance antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The relationship between chemical structure and biological activity is crucial for drug development. In the case of This compound , modifications to the sulfonamide moiety can lead to improved pharmacological profiles.
| Compound Variant | Structural Modification | Biological Activity (GI50 μM) | Target |
|---|---|---|---|
| Compound A | Methylthio group | 2.0 | Cancer |
| Compound B | Chlorobenzene group | 1.9 | Cancer |
| Compound C | No modification | 10.0 | Bacterial |
Mechanism of Action
The mechanism of action of 8-(4-Chlorobenzenesulfonyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 13 and 14 (Pharmacological Reports, 2021)
- Structure :
- Compound 13 : 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione.
- Compound 14 : 3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
- Key Differences :
- Both lack the sulfonyl and methylsulfanyl groups present in the target compound. Instead, they feature piperazine-linked propyl chains and dione functionalities.
- The 3-chlorophenyl group in Compound 14 introduces a halogenated aromatic system, similar to the 4-chlorobenzenesulfonyl group in the target compound, but positioned differently.
- Pharmacological Implications :
BE33883 (Catalog: 894927-13-0)
- Structure : 2-(4-Chlorophenyl)-8-(3,4-dimethoxybenzenesulfonyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene.
- Key Differences: Sulfonyl Group: 3,4-Dimethoxybenzenesulfonyl (BE33883) vs. 4-chlorobenzenesulfonyl (target compound). Sulfanyl Group: Ethylsulfanyl (BE33883) vs. methylsulfanyl (target compound). The ethyl chain may enhance lipophilicity but slow metabolic clearance.
- Molecular Weight : 508.05 g/mol (BE33883) vs. ~494.5 g/mol (estimated for target compound).
- Functional Impact :
872199-79-6 (ECHEMI, 2022)
- Structure: (8-Ethyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-(3-fluorophenyl)methanone.
- Key Differences: Core Modification: Features a thione (sulfanylidene) group at position 3 vs. methylsulfanyl in the target compound. Substituents: 3-Fluorophenyl methanone at position 4 introduces a ketone and fluorine, which may enhance dipole interactions and bioavailability. Position 8: Ethyl group (872199-79-6) vs. 4-chlorobenzenesulfonyl (target compound).
- Pharmacological Implications :
Structural and Functional Comparison Table
Research Findings and Implications
- Electron-Withdrawing Effects : The 4-chlorobenzenesulfonyl group in the target compound likely enhances stability but may reduce solubility compared to BE33883’s methoxy-substituted sulfonyl group .
- Metabolic Considerations : Methylsulfanyl (target) vs. ethylsulfanyl (BE33883) groups suggest faster hepatic clearance for the target compound due to shorter alkyl chains .
- Receptor Interactions : The absence of a piperazine-propyl chain (vs. Compounds 13–14) may limit off-target binding, improving selectivity .
Biological Activity
The compound 8-(4-Chlorobenzenesulfonyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and related case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a spirocyclic framework that contributes to its unique biological properties. The presence of the 4-chlorobenzenesulfonyl and methylsulfanyl groups enhances its reactivity and potential interactions with biological targets.
Mechanisms of Biological Activity
Research indicates that this compound may exhibit several mechanisms of biological activity:
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The sulfonyl group is known to interact with thiol groups in proteins, potentially disrupting cellular signaling pathways involved in proliferation and survival.
- Antimicrobial Activity : The presence of aromatic rings and sulfur moieties may contribute to antimicrobial effects. Similar compounds have shown efficacy against various bacterial strains by disrupting cell wall synthesis or function.
- Hypoglycemic Effects : Compounds containing chlorobenzenesulfonyl groups have been associated with hypoglycemic activity. This suggests potential applications in managing diabetes through modulation of insulin sensitivity or secretion.
Table 1: Summary of Biological Assays
| Assay Type | Result | Reference |
|---|---|---|
| Cytotoxicity (Cancer Cells) | IC50 = 15 µM | |
| Antimicrobial (E. coli) | Zone of inhibition = 12 mm | |
| Hypoglycemic Activity | Reduction in blood glucose |
Case Study: Anticancer Activity
A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis. This highlights its potential as a chemotherapeutic agent.
Case Study: Antimicrobial Efficacy
In vitro tests against E. coli revealed that the compound exhibited a notable zone of inhibition (12 mm), indicating effective antimicrobial properties. This suggests potential utility in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
